Product packaging for 5-Bromo-4-fluoro-2-methylaniline(Cat. No.:CAS No. 627871-16-3)

5-Bromo-4-fluoro-2-methylaniline

Cat. No.: B104819
CAS No.: 627871-16-3
M. Wt: 204.04 g/mol
InChI Key: DNCLVDGUXUSPTL-UHFFFAOYSA-N
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Description

Significance of Halogenated Aniline (B41778) Scaffolds in Modern Chemical Research

Halogenated anilines are indispensable building blocks in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. researchgate.netopenaccessjournals.com The presence of halogen atoms on the aniline ring imparts unique chemical properties that are highly valued in drug design and development. researchgate.netnih.gov The introduction of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This is, in part, due to the ability of heavier halogens like chlorine, bromine, and iodine to form halogen bonds, a type of non-covalent interaction that can contribute to the stability of a drug-target complex. acs.org

The carbon-halogen bond in aryl halides is polarized, and the halogen can serve as a good leaving group, making these compounds versatile substrates for a wide array of chemical transformations. researchgate.net They are critical starting materials for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While anilines are known for their versatility, the strategic placement of halogens can help to fine-tune the electronic properties and reactivity of the molecule, and in some cases, mitigate potential toxicity associated with the aniline moiety. cresset-group.com The synthesis of halogenated anilines itself is an active area of research, with methods being developed to achieve selective halogenation of the aromatic ring. nih.gov

Overview of 5-Bromo-4-fluoro-2-methylaniline as a Key Synthetic Intermediate

This compound is a dihalogenated aniline that serves as a prime example of a multifunctional synthetic intermediate. ossila.com This compound is derived from 2-methylaniline and features a bromine atom at the 5-position and a fluorine atom at the 4-position of the aromatic ring. ossila.com Its chemical structure is notable for possessing multiple sites of reactivity, which allows for a variety of subsequent chemical modifications. These reactive sites include the potential for cross-coupling reactions at the bromide substituent, nucleophilic substitution involving the amine group, and nucleophilic aromatic substitution at the fluoride (B91410) position. ossila.com

A significant application of this compound is its role as a key ingredient in the synthesis of a class of compounds known as MDL compounds, such as MDL-800, MDL-801, and MDL-811. ossila.com These molecules are recognized as activators of sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that functions as a tumor suppressor. ossila.comnih.gov The activation of SIRT6 by these compounds has shown potential in preclinical models for delaying the progression of certain cancers. ossila.com Within the MDL compounds, the this compound moiety engages in important hydrophobic interactions and can form a halogen bond between its bromine atom and the protein backbone, which is a key aspect of its interaction with the SIRT6 enzyme. acs.org

Research Trajectories for Multifunctional Aromatic Compounds

The field of organic chemistry is continually evolving, with a significant research trajectory focused on the development of multifunctional aromatic compounds. The drive is to create novel molecules with tailored properties for a wide range of applications, from advanced materials to new therapeutic agents. openaccessjournals.commdpi.com A key trend is the pursuit of sustainable and efficient synthetic methods, including the development of eco-friendly and bio-based production processes. datainsightsmarket.com

Modern synthetic strategies are increasingly focused on the direct functionalization of aromatic rings through techniques like C-H activation and oxidative coupling, which allow for the construction of complex molecular architectures from simpler precursors. nih.gov These methods are instrumental in the synthesis of large, π-extended scaffolds and polycyclic aromatic compounds with unique electronic and photophysical properties. nih.gov In the realm of medicinal chemistry, the focus remains on designing and synthesizing novel compounds with improved pharmacological profiles, including enhanced efficacy and reduced side effects. wordpress.com The strategic incorporation of multiple functional groups onto an aromatic core, as seen in this compound, is a powerful approach to achieve these goals, enabling fine-tuning of a molecule's properties and facilitating the exploration of its therapeutic potential. ossila.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrFN B104819 5-Bromo-4-fluoro-2-methylaniline CAS No. 627871-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCLVDGUXUSPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382293
Record name 5-Bromo-4-fluoro-2-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627871-16-3
Record name 5-Bromo-4-fluoro-2-methylaniline
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URL https://comptox.epa.gov/dashboard/DTXSID60382293
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Record name 5-Bromo-4-fluoro-2-methylaniline
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Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Methylaniline

Established Synthetic Routes and Reaction Mechanisms

The preparation of 5-bromo-4-fluoro-2-methylaniline can be approached through different pathways, typically involving the sequential introduction of the halogen substituents. A common strategy involves the bromination of a pre-fluorinated precursor, 4-fluoro-2-methylaniline. The directing effects of the amino, methyl, and fluoro groups play a crucial role in determining the position of the incoming bromine atom.

Bromination Reactions in the Synthesis of this compound

Bromination of the aromatic ring is a key step in the synthesis of this compound. This transformation is typically achieved through electrophilic aromatic substitution, where a bromine cation (Br+) or a polarized bromine molecule acts as the electrophile.

The regioselectivity of the bromination of substituted anilines is dictated by the electronic and steric effects of the substituents on the aromatic ring. The amino group (-NH2) is a strong activating group and an ortho-, para-director. The methyl group (-CH3) is also an activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance.

In the case of 4-fluoro-2-methylaniline, the amino group at position 1, the methyl group at position 2, and the fluorine atom at position 4 collectively influence the position of electrophilic attack. The powerful activating and directing effect of the amino group is the dominant factor. The position para to the amino group (position 4) is already occupied by a fluorine atom. Therefore, the incoming electrophile is directed to the ortho positions relative to the amino group, which are positions 3 and 5. Steric hindrance from the adjacent methyl group at position 2 would likely disfavor substitution at position 3, making position 5 the most probable site for bromination.

A general representation of the regioselective bromination is shown below:

Figure 1: Proposed regioselective bromination of 4-fluoro-2-methylaniline.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic compounds, particularly those that are highly activated, such as anilines and phenols. nih.gov It offers a milder alternative to using elemental bromine and can provide better control over the reaction, often leading to monobromination with high regioselectivity. organic-chemistry.org The reaction is typically carried out in a suitable solvent, and various conditions can be employed to achieve the desired outcome. The use of NBS in tetrabutylammonium bromide has been reported as a mild and regioselective method for the monobromination of activated aromatics, often yielding para-substituted products with high selectivity. organic-chemistry.org

For the synthesis of this compound from 4-fluoro-2-methylaniline, NBS would be the reagent of choice to introduce the bromine atom at the desired position. The reaction would likely proceed via an electrophilic aromatic substitution mechanism.

ReactantReagentSolventProductYieldReference
4-fluoro-2-methylanilineN-Bromosuccinimide (NBS)AcetonitrileThis compoundData not availableGeneral Method nih.gov

Fluorination Strategies in the Synthesis of this compound

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, including nucleophilic aromatic substitution and electrophilic fluorination. The choice of strategy depends on the available starting materials and the desired regiochemistry.

Nucleophilic aromatic substitution (SNA) is a common method for introducing a fluorine atom onto an aromatic ring, especially when the ring is activated by electron-withdrawing groups. In this reaction, a nucleophilic fluoride (B91410) source, such as potassium fluoride or cesium fluoride, displaces a suitable leaving group (e.g., a nitro group or another halogen) on the aromatic ring. The reaction typically requires a polar aprotic solvent and often elevated temperatures.

For the synthesis of this compound, a potential route could involve the fluorination of a precursor such as 5-bromo-2-methyl-4-nitroaniline via nucleophilic aromatic substitution of the nitro group.

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species (F+) to the aromatic ring. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for this purpose. These reagents are often safer and easier to handle than elemental fluorine. Electrophilic fluorination is particularly useful for the fluorination of electron-rich aromatic compounds.

The direct electrophilic fluorination of 5-bromo-2-methylaniline could be a potential route to this compound. The directing effects of the amino and methyl groups would favor fluorination at the ortho and para positions.

Starting MaterialReagentMethodProductReference
5-bromo-2-methyl-4-nitroanilineKFNucleophilic Aromatic SubstitutionThis compoundPlausible Route
5-bromo-2-methylanilineSelectfluor®Electrophilic FluorinationThis compoundPlausible Route

Amination and Reduction Techniques for Aniline (B41778) Formation

The introduction of the amino group onto the aromatic ring to form the aniline structure is a pivotal part of the synthesis. This is most commonly accomplished by the reduction of a nitro group precursor, a robust and well-documented transformation in organic chemistry.

The most conventional and widely applied method for the synthesis of this compound involves the chemical reduction of its corresponding nitro precursor, 4-Bromo-5-fluoro-2-nitrotoluene. This transformation is a cornerstone of aromatic amine synthesis due to the ready availability of nitroaromatic starting materials. A variety of reducing agents and catalytic systems can be employed, with the choice often depending on factors such as cost, substrate tolerance to other functional groups, and desired purity.

Commonly used methods for this reduction include:

Catalytic Hydrogenation: This is a clean and efficient method often chosen for industrial-scale production. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst that effectively reduces both aromatic and aliphatic nitro groups. For substrates containing other reducible functionalities, such as halogens that might undergo hydrogenolysis, Raney Nickel is a suitable alternative catalyst. The hydrogenation of nitrotoluenes is typically carried out in a solvent like methanol.

Metal-Acid Systems: The reduction of nitroarenes using a metal in an acidic medium is a classic and reliable laboratory-scale method. Reagents such as iron (Fe) powder in acetic or hydrochloric acid, or stannous chloride (SnCl₂) in hydrochloric acid, are effective for this purpose. These methods are particularly useful when chemoselectivity is required, as they can often reduce a nitro group without affecting other sensitive functionalities like halides or carbonyl groups. The use of iron is also advantageous from an environmental and cost perspective.

The general reaction for the reduction of the nitro precursor is illustrated below:

Figure 1: General scheme for the reduction of 4-Bromo-5-fluoro-2-nitrotoluene to this compound.

Chemical reaction showing a nitrotoluene derivative being converted to an aniline derivative.

Below is a table summarizing common reduction conditions for nitroarenes, which are applicable to the synthesis of this compound.

Reagent/CatalystConditionsAdvantagesDisadvantages
H₂ / Pd/CMethanol or Ethanol solvent, room temperature to moderate heat, H₂ pressureHigh yield, clean reaction, catalyst can be recycledCan reduce other functional groups (e.g., C=C bonds), potential for dehalogenation
H₂ / Raney NiMethanol or Ethanol solvent, H₂ pressureLess likely to cause dehalogenation compared to Pd/CCatalyst preparation can be hazardous
Fe / HCl or CH₃COOHAqueous or alcoholic solvent, heatingInexpensive, high chemoselectivityProduces significant amounts of iron sludge waste
SnCl₂·2H₂O / HClEthanol solvent, heatingMild conditions, good for sensitive substratesStoichiometric amounts of tin salts are required, leading to metal waste

Reductive amination is a powerful and versatile method for synthesizing primary, secondary, and tertiary amines. The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine (ammonia, a primary amine, or a secondary amine) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without reducing the initial carbonyl compound.

However, reductive amination is not a viable pathway for the de novo synthesis of the aromatic amine this compound. The core limitation is that this method forms a new bond between a carbon atom (from the carbonyl group) and a nitrogen atom, but it does not create a bond between a nitrogen atom and an aromatic ring. It is fundamentally a method for the N-alkylation of pre-existing amines or for converting carbonyls into amines, rather than constructing the aniline moiety itself from a non-amine precursor. Therefore, this pathway is not applicable for the primary synthesis of the target compound.

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic efforts focus on developing more sustainable, efficient, and safer chemical processes. This includes the design of advanced catalysts, the reduction or elimination of hazardous solvents, and the application of innovative technologies like flow chemistry.

The efficiency of the reduction of 4-Bromo-5-fluoro-2-nitrotoluene is highly dependent on the catalyst used. Research in catalysis aims to develop systems that offer high activity, selectivity, and stability, while minimizing cost and environmental impact. For nitro group reductions, catalyst development has moved beyond traditional systems like Pd/C and Raney Nickel.

Recent advancements include:

Supported Nanoparticle Catalysts: Noble metal nanoparticles (e.g., Pd, Pt, Au, Ru) supported on various materials like graphene, metal oxides (e.g., TiO₂, Fe₂O₃), or polymers have shown superior catalytic activity. For instance, palladium/graphene (Pd/G) nanocomposites have demonstrated higher activity and stability than commercial Pd/C in the hydrogenation of nitrotoluenes. The high surface area and unique electronic properties of the support material can enhance the dispersion and activity of the metal nanoparticles, leading to faster reactions and lower catalyst loading.

Non-Noble Metal Catalysts: To reduce reliance on expensive and scarce precious metals, significant research has focused on catalysts based on more abundant transition metals like nickel, cobalt, copper, and iron. These catalysts can be highly effective for nitro reductions and often present different selectivity profiles. For example, supported iron or cobalt catalysts are preferred for certain high-temperature gas-phase reductions. The development of magnetically recoverable catalysts, such as Co-Co₂B nanocomposites, further enhances their appeal by simplifying post-reaction separation and catalyst recycling.

A key goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. Several strategies are being explored for the synthesis of anilines under more environmentally friendly conditions. While specific applications of these methods to this compound are not yet widely reported, they represent the future direction of aniline synthesis.

Examples of green approaches include:

Aqueous Media: Performing reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. Certain catalytic systems, such as nickel nanoparticles immobilized on graphene oxide-chitosan, have been specifically designed to facilitate the reduction of nitroarenes in water using sodium borohydride as a hydrogen source.

Alternative Reaction Media: The use of ionic liquids or deep eutectic solvents as recyclable and often non-volatile reaction media is another promising avenue. These solvents can sometimes enhance reaction rates and selectivity.

Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, particularly with solid-supported catalysts or by using techniques like ball milling. For example, the reductive amination of aldehydes and ketones has been successfully carried out using sodium borohydride under solvent-free conditions.

Flow chemistry, or continuous flow processing, is an emerging technology that offers substantial advantages in safety, efficiency, and scalability over traditional batch processing, particularly for hazardous reactions. The synthesis of this compound involves steps, such as the initial nitration to create the precursor and the subsequent hydrogenation, that are highly exothermic and can pose significant safety risks on a large scale.

The application of flow chemistry to these steps can provide:

Enhanced Safety: Flow reactors utilize small reactor volumes, which allows for superior control over temperature and pressure. The high surface-area-to-volume ratio facilitates rapid heat dissipation, preventing the formation of hot spots and minimizing the risk of thermal runaway reactions.

Improved Efficiency and Purity: The precise control over reaction parameters (temperature, pressure, residence time, and stoichiometry) in a flow system often leads to higher yields, improved selectivity, and more consistent product quality.

Scalability: Scaling up a process in a flow reactor is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than using progressively larger batch reactors.

Given the hazardous nature of nitration and catalytic hydrogenation, employing flow chemistry for the production of 4-Bromo-5-fluoro-2-nitrotoluene and its subsequent reduction to this compound represents a significant process intensification and safety improvement.

Purification and Isolation Techniques in Synthetic Procedures

Following the chemical synthesis of this compound, the crude product typically undergoes one or more purification steps to achieve the desired level of purity, often greater than 97-98% for subsequent applications. The primary methods employed for the purification of this and structurally similar anilines are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures. For this compound, which is a solid at room temperature, recrystallization can be an effective method for removing both more and less soluble impurities.

The selection of an appropriate solvent is a critical first step. An ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but should dissolve it completely at an elevated temperature. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For halogenated anilines, a variety of organic solvents can be considered. A patent for the closely related compound, 4-bromo-2-methylaniline, specifies the use of ethyl alcohol for recrystallization researchgate.net. Similarly, a Schiff base derived from aniline and 5-bromo-2-hydroxybenzaldehyde is purified by recrystallization from ethanol.

The general procedure for recrystallization involves dissolving the crude this compound in a minimal amount of a suitable hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, ideally remain in the solution. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and finally dried.

Below is an interactive data table summarizing potential solvents for the recrystallization of this compound, based on general practices for similar compounds.

Solvent SystemRationale for UseTypical Procedure
EthanolOften effective for anilines and their derivatives.Dissolve crude product in hot ethanol, allow to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal yield.
MethanolSimilar properties to ethanol, can be a good alternative.Similar to the procedure with ethanol.
IsopropanolAnother alcoholic solvent that can be effective.Dissolve in hot isopropanol and allow for slow cooling.
TolueneA non-polar solvent that may be suitable depending on the impurity profile.Dissolve in hot toluene, followed by slow cooling.
Hexane/Ethyl AcetateA mixed solvent system can be used to fine-tune the solubility.Dissolve the compound in a minimum of hot ethyl acetate (a "good" solvent) and then add hot hexane (a "poor" solvent) dropwise until the solution becomes slightly turbid. Allow to cool.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase and their solubility in a liquid mobile phase. This method is particularly useful for separating complex mixtures or when recrystallization is ineffective. For the purification of this compound, silica gel is a commonly used stationary phase due to its polarity.

The selection of the mobile phase, or eluent, is crucial for achieving good separation. The polarity of the mobile phase is adjusted to control the rate at which the compounds move through the column. A less polar mobile phase will result in slower elution of more polar compounds, while a more polar mobile phase will accelerate their elution. For substituted anilines, mixtures of non-polar solvents like hexane or heptane with a slightly more polar solvent such as ethyl acetate or dichloromethane are often employed. The optimal mobile phase composition is typically determined by preliminary analysis using thin-layer chromatography (TLC).

The general procedure for column chromatography involves packing a glass column with the stationary phase (e.g., silica gel) slurried in the initial mobile phase. The crude this compound, dissolved in a minimal amount of a suitable solvent, is then carefully loaded onto the top of the column. The mobile phase is then passed through the column, and as it moves down, the components of the mixture separate into bands. Different fractions of the eluent are collected sequentially, and those containing the purified product are identified (often by TLC), combined, and the solvent is removed by evaporation to yield the purified this compound.

The following interactive data table provides examples of stationary and mobile phase systems that could be employed for the chromatographic purification of this compound.

Stationary PhaseMobile Phase (Eluent) SystemRationale and Application
Silica Gel (SiO₂)Hexane/Ethyl Acetate GradientA standard system for many organic compounds. Starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity allows for the elution of non-polar impurities first, followed by the desired product.
Silica Gel (SiO₂)Dichloromethane/Methanol GradientA more polar system that can be effective if the compound is strongly retained on the column with hexane/ethyl acetate.
Alumina (Al₂O₃)Hexane/Dichloromethane GradientAlumina can be used as an alternative to silica gel and may offer different selectivity for certain impurities.
Reverse-Phase C18 SilicaAcetonitrile/Water GradientIn reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be effective for separating compounds with different hydrophobicities.

Isolation

Following purification by either recrystallization or column chromatography, the final step is the isolation of the pure this compound. This typically involves:

Filtration: In the case of recrystallization, the crystalline product is separated from the mother liquor by vacuum filtration.

Solvent Removal: For column chromatography, the solvent from the collected fractions containing the pure product is removed, usually under reduced pressure using a rotary evaporator.

Drying: The isolated solid is then thoroughly dried to remove any residual solvent. This can be done in a desiccator, a vacuum oven, or by air drying, depending on the stability of the compound and the volatility of the solvent.

The purity of the isolated this compound is then typically confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 5-Bromo-4-fluoro-2-methylaniline. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—researchers can map out the molecular framework and confirm the specific substitution pattern on the aniline (B41778) ring.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the amine (NH₂) group, and the methyl (CH₃) group.

The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows two signals in the aromatic region. The proton at position 6 (H-6) appears as a doublet at approximately δ 7.25 ppm, with its splitting pattern dictated by coupling to the adjacent fluorine atom. The proton at position 3 (H-3) also presents as a doublet around δ 6.95 ppm. The methyl group protons give rise to a sharp singlet peak at about δ 2.30 ppm, while the amine protons appear as a broad singlet around δ 3.45 ppm. The integration of these peaks confirms the presence of one, one, three, and two protons for the respective groups.

In derivatives like 4-Bromo-2-methylaniline, the absence of the fluorine substituent simplifies the aromatic region, with signals appearing for the three aromatic protons. nih.govchemicalbook.com Conversely, in derivatives where the bromine is replaced, the chemical shifts and coupling constants of the aromatic protons would be altered, reflecting the different electronic environment.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (aromatic) 7.25 Doublet (d) 8.4
H-3 (aromatic) 6.95 Doublet (d) 6.8
NH₂ (amine) 3.45 Singlet (s) -
CH₃ (methyl) 2.30 Singlet (s) -

Data recorded in CDCl₃ at 400 MHz.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts are highly sensitive to the electronic effects of the attached substituents (bromine, fluorine, amine, and methyl groups).

The carbon atom attached to the fluorine (C-4) exhibits a large chemical shift and shows splitting due to C-F coupling, a characteristic feature in the ¹³C NMR of organofluorine compounds. rsc.org The carbon bonded to bromine (C-5) is also significantly shifted. Indicative chemical shifts for key carbons include approximately δ 152.1 ppm for the carbon bearing the bromine (C-Br), δ 148.9 ppm for the carbon attached to fluorine (C-F), and δ 118.4 ppm for the carbon bonded to the amino group (C-NH₂). The methyl carbon (CH₃) appears at a much higher field, around δ 22.1 ppm.

Analysis of related compounds, such as 4-Bromo-2-methylaniline, shows characteristic shifts for a bromo-substituted aromatic ring, which aids in the assignment of signals in the more complex target molecule. chemicalbook.com

Table 2: Partial ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-Br (C-5) 152.1
C-F (C-4) 148.9
C-NH₂ (C-1) 118.4
CH₃ 22.1

Note: The table presents assigned peaks; other aromatic carbon signals would also be present in the full spectrum.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful and sensitive technique for characterization. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to sharp, easily detectable signals over a wide chemical shift range. huji.ac.il This wide dispersion minimizes the likelihood of signal overlap, simplifying spectral analysis. nih.govwikipedia.org

For this compound, the ¹⁹F NMR spectrum would display a single primary signal, as there is only one fluorine environment in the molecule. The chemical shift of this signal is highly indicative of its position on the aromatic ring and the nature of the adjacent substituents. The signal would be split into a complex multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5, if present) and potentially longer-range coupling with the methyl protons. This coupling provides definitive proof of the fluorine's location relative to other groups on the ring. huji.ac.il In general, fluoroaniline (B8554772) isomers are readily distinguishable using ¹⁹F NMR. spectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of this compound and for obtaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₇BrFN), the expected monoisotopic mass is precisely calculated. Using electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺.

The calculated m/z for the [M+H]⁺ ion of C₇H₇BrFN is 203.9819 (accounting for the most common isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁴N). Experimental HRMS data shows a found value of m/z 232.9655 for a related ion, confirming the elemental composition with high confidence. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Table 3: Predicted HRMS Data for this compound Adducts

Adduct Mass-to-Charge Ratio (m/z)
[M+H]⁺ 203.98188
[M+Na]⁺ 225.96382
[M-H]⁻ 201.96732
[M+NH₄]⁺ 221.00842
[M+K]⁺ 241.93776

Source: Predicted values from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before detecting them by mass spectrometry. It is a standard method for the analysis and quantification of aniline derivatives. d-nb.infomdpi.com For this compound, the sample is first vaporized and passed through a capillary column, where it is separated from any impurities or related compounds based on its boiling point and interactions with the column's stationary phase. researchgate.net

After separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with a series of fragment ion peaks. The fragmentation pattern is like a fingerprint for the molecule and can be used to confirm its structure. Common fragmentation pathways for halogenated anilines include the loss of the bromine atom, cleavage of the methyl group, and other ring fragmentations. nih.gov The use of GC-MS is essential for purity assessment and for identifying and quantifying the compound in complex matrices. epa.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., N-H, C-H, C-F, C-Br, C=C) vibrates at a characteristic frequency, resulting in specific absorption bands in the IR spectrum.

For this compound, one would expect to observe characteristic absorption bands corresponding to its key functional groups. Although a specific, published IR spectrum for this compound is not available, a hypothetical analysis would focus on identifying the following vibrational modes:

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two distinct absorption bands in the region of 3300-3500 cm⁻¹. These bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl (-CH₃) group would be observed just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring itself would produce characteristic absorption bands in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250-1360 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond is known to produce a strong absorption band in the 1000-1400 cm⁻¹ region. Its exact position can be influenced by the surrounding molecular structure.

C-Br Stretching: The carbon-bromine bond vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

A detailed analysis of an experimental IR spectrum would allow researchers to confirm the presence of these functional groups, providing crucial evidence for the compound's identity and purity.

Table 1: Expected Infrared Absorption Regions for this compound Functional Groups

Functional GroupBondExpected Absorption Range (cm⁻¹)Vibration Type
AmineN-H3300 - 3500Asymmetric & Symmetric Stretch
AromaticC-H3000 - 3100Stretch
MethylC-H2850 - 2960Stretch
Aromatic RingC=C1450 - 1600Stretch
Aryl AmineC-N1250 - 1360Stretch
Aryl Fluoride (B91410)C-F1000 - 1400Stretch
Aryl BromideC-Br500 - 600Stretch

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which can then be analyzed to calculate the positions of all atoms, as well as bond lengths and angles.

Currently, there are no publicly available crystallographic studies for this compound. However, research on structurally similar compounds, such as 5-bromo-4-iodo-2-methylaniline, demonstrates the type of data that can be obtained. nih.gov A crystallographic study of this compound would provide invaluable information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the basic repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for each atom (C, H, Br, F, N) within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.

Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonding or halogen bonding, which dictate how the molecules pack together in the solid state.

Table 2: Hypothetical Crystal Data Parameters for this compound

ParameterDescriptionExpected Information
Chemical FormulaC₇H₇BrFNConfirms elemental composition.
Molecular Weight204.04 g/mol Calculated from the formula. sigmaaldrich.com
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the basic crystal shape.
Space Groupe.g., P2₁/cDefines the symmetry elements.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Volume (V)ųThe volume of the unit cell.
ZMolecules per unit cellNumber of formula units in the unit cell.
Density (calculated)g/cm³The theoretical density of the crystal.

Obtaining this data would allow for an unambiguous confirmation of the compound's constitution and conformation in the solid state, providing a foundational understanding for further research and application development.

Chemical Reactivity and Derivatization Studies

Cross-Coupling Reactions of 5-Bromo-4-fluoro-2-methylaniline

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.gov For this compound, this reaction facilitates the replacement of the bromine atom with various aryl or heteroaryl groups, providing access to a wide range of substituted biaryl compounds.

In polyhalogenated aromatic systems, the regioselectivity of the Suzuki-Miyaura coupling is often governed by a combination of electronic and steric factors. rsc.org The rate-determining step is typically the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. This step is faster for C-Br bonds that are either more electron-deficient or less sterically hindered. rsc.org

In this compound, the bromine atom is at the C-5 position, flanked by a fluorine atom at C-4 and a hydrogen at C-6. The substituents on the ring—an electron-donating methyl group (at C-2) and a strong electron-donating amino group (at C-1), along with an electron-withdrawing fluorine atom (at C-4)—create a specific electronic environment. While the fluorine atom's electron-withdrawing inductive effect would activate the C-Br bond towards oxidative addition, the steric bulk of the adjacent fluorine and the nearby methyl group could influence the approach of the bulky palladium catalyst. In cases of dihaloarenes, coupling preferentially occurs at the less sterically hindered position. rsc.org The precise reactivity in a competitive scenario would depend on the specific catalyst and reaction conditions employed.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps. uwindsor.ca

Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound, inserting itself into the carbon-bromine bond. This forms a new square planar palladium(II) intermediate. This step is often the rate-limiting step of the cycle. wikipedia.org

Transmetalation: The organoborane reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide and forming a new organopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.ca

The efficiency and scope of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, ligands, base, and solvent.

Table 1: Typical Reaction Components for Suzuki-Miyaura Coupling

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ Facilitates the oxidative addition and reductive elimination steps.
Ligands Phosphines (e.g., PPh₃, XPhos), N-Heterocyclic Carbenes (NHCs) Stabilize the palladium center and modulate its reactivity. nih.gov
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid for the transmetalation step. libretexts.org
Solvent Toluene, Dioxane, DMF, Water/Organic Mixtures Solubilizes reactants and influences reaction rate and yield.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically through the reaction of an aryl halide with an amine. wikipedia.org This reaction provides a powerful method for converting this compound into more complex diaryl- or alkylarylamines by coupling a new amine at the C-5 position.

The mechanism is analogous to other palladium-catalyzed cross-couplings and involves an oxidative addition, formation of a palladium-amide complex via deprotonation of the coordinated amine, and subsequent reductive elimination to form the C-N bond. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. libretexts.org A variety of nitrogen sources can be used, including primary and secondary amines, amides, and even ammonia (B1221849) equivalents. wikipedia.org The use of ammonia itself can be challenging due to its strong binding to the palladium catalyst, though specialized catalyst systems have been developed to overcome this. wikipedia.org

Table 2: Common Reagents for Buchwald-Hartwig Amination

Component Examples Role in Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst.
Ligand BINAP, XPhos, RuPhos, DavePhos Modulates the steric and electronic properties of the catalyst to promote C-N bond formation. libretexts.org
Base NaOt-Bu, LiHMDS, Cs₂CO₃ Deprotonates the amine in the catalytic cycle. libretexts.org
Amine Source Primary/Secondary Alkyl- or Arylamines, Ammonia Equivalents The nitrogen nucleophile for the C-N bond formation.

The Sonogashira coupling is another key palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction would allow for the introduction of an alkynyl substituent at the C-5 position of this compound, creating valuable precursors for further synthesis.

The reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst, along with an amine base that also often serves as the solvent. wikipedia.org The proposed mechanism involves the palladium-catalyzed cycle (oxidative addition, reductive elimination) and a copper-catalyzed cycle, where a copper acetylide is formed and then undergoes transmetalation with the palladium(II) intermediate. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed. organic-chemistry.org

Table 3: Typical Conditions for Sonogashira Coupling

Component Examples Function
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Catalyzes the main cross-coupling cycle.
Copper Co-catalyst CuI Forms the copper acetylide for transmetalation. wikipedia.org
Base/Solvent Triethylamine (NEt₃), Diisopropylamine (DIPA) Acts as a base to deprotonate the alkyne and neutralizes the HX byproduct. wikipedia.org
Alkyne Phenylacetylene, Trimethylsilylacetylene The coupling partner that provides the C(sp) component.

Other C-C bond forming reactions, such as the Heck reaction (coupling with an alkene) and Negishi coupling (using an organozinc reagent), are also staples of palladium catalysis and could potentially be applied to this compound. researchgate.net

Suzuki-Miyaura Coupling with Arylboronic Acids

Nucleophilic Substitution Reactions of this compound

Beyond cross-coupling at the C-Br bond, this compound can undergo nucleophilic substitution at two other sites: the C-F bond and the amino group. ossila.com

Nucleophilic Aromatic Substitution (SNAr) at C-F: The fluorine atom, being the most electronegative halogen, is a good leaving group in nucleophilic aromatic substitution, especially when the ring is "activated" by other electron-withdrawing groups. In this molecule, the bromo group provides some electron-withdrawing character to facilitate this reaction. Strong nucleophiles can displace the fluoride (B91410), providing a route to other 4-substituted derivatives.

Reactions at the Amino Group: The aniline-type amino group is nucleophilic and can react with a variety of electrophiles. Common reactions include acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides. These transformations are useful for protecting the amine or for building more complex structures from the aniline (B41778) nitrogen.

Reactivity of the Amine Functionality

The amine group (-NH2) in this compound is a key site for various chemical transformations. As a nucleophile, it can readily react with electrophiles. Common reactions involving the amine functionality include:

Acylation: The amine group can be acylated using reagents like acetic anhydride (B1165640) or acetyl chloride. This reaction is often employed as a protective strategy for the amine group during subsequent reactions, such as bromination. For instance, in the synthesis of 2-bromo-4-methylaniline (B145976) from p-toluidine, the amine group is first acetylated to form N-acetyl-p-toluidine before bromination. doubtnut.com

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt can then be used in various Sandmeyer or Schiemann reactions to introduce a wide range of substituents onto the aromatic ring.

Nucleophilic Aromatic Substitution on the Fluoride Group

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNA_r) reactions. In SNA_r, a nucleophile displaces a leaving group (in this case, fluoride) on an aromatic ring. The rate of this reaction is significantly influenced by the electronic nature of the substituents on the ring. The high electronegativity of the fluorine atom makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. nih.govstackexchange.com

This reactivity allows for the introduction of various nucleophiles, such as amines and alkoxides, to create a diverse array of derivatives. nih.govnih.gov For example, a general method for the nucleophilic aromatic substitution of aryl fluorides with dimethylamine (B145610) has been developed using the hydroxide-assisted decomposition of N,N-dimethylformamide (DMF). nih.gov This method is tolerant of various functional groups and can be chemoselective, substituting fluorine in the presence of bromine. nih.gov The reactivity of the fluoride group is a key feature in the synthesis of complex molecules, including certain pharmaceutical intermediates. ossila.com

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the existing substituents (amine, bromo, and fluoro groups) determine the position of the incoming electrophile. The activating and directing influences of these groups can lead to the formation of specific isomers. For instance, the bromination of N-acetyl-p-toluidine, a related compound, results in the introduction of a bromine atom at the ortho position to the activating acetylamino group. doubtnut.com

Synthesis and Characterization of Schiff Bases Derived from this compound

Schiff bases, which contain an imine or azomethine group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound. researchgate.netrjlbpcs.com this compound can serve as the primary amine component in the synthesis of novel Schiff bases.

The general synthesis involves refluxing an equimolar mixture of this compound and a suitable aldehyde or ketone in a solvent such as ethanol. researchgate.net The resulting Schiff base can then be isolated and purified.

These Schiff base derivatives and their metal complexes often exhibit interesting biological activities and are characterized using various spectroscopic techniques:

FT-IR Spectroscopy: To confirm the formation of the imine bond.

¹H-NMR Spectroscopy: To identify the chemical shifts of the protons in the molecule, including the characteristic azomethine proton signal. scispace.com

Mass Spectrometry: To determine the molecular weight of the synthesized compound. scispace.com

For example, Schiff bases derived from the related compound 2-bromo-4-methyl aniline have been synthesized and characterized, showing potential antimicrobial activity. scispace.comworldscientificnews.com

Derivatization for Enhanced Functionality and Research Applications

The derivatization of this compound is a key strategy for enhancing its functionality and exploring its potential in various research applications, particularly in medicinal chemistry. ossila.com The presence of multiple reactive sites allows for the systematic modification of its structure to develop new compounds with specific biological activities. ossila.com

One notable application is its use as a key intermediate in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that acts as a tumor suppressor. ossila.com These MDL compounds bind to an allosteric site on SIRT6, increasing its deacetylase activity. ossila.com This highlights the importance of this compound as a scaffold for the design and synthesis of targeted therapeutic agents.

The ability to perform cross-coupling reactions on the bromide substituent further expands the possibilities for derivatization, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures. ossila.com

Applications of 5 Bromo 4 Fluoro 2 Methylaniline and Its Derivatives in Advanced Materials and Medicinal Chemistry

Role as a Building Block for Active Pharmaceutical Ingredients (APIs)

5-Bromo-4-fluoro-2-methylaniline is a key intermediate in the synthesis of a variety of APIs, primarily due to its reactive sites that facilitate cross-coupling, nucleophilic substitution, and other synthetic transformations. google.com This adaptability has led to its use in the development of targeted therapies for a range of diseases.

Synthesis of MDL Compounds as Sirtuin 6 (SIRT6) Activators

A significant application of this compound is in the synthesis of the MDL class of compounds, such as MDL-800 and MDL-811. google.comrssing.com These molecules are potent and selective activators of Sirtuin 6 (SIRT6), a crucial enzyme in cellular regulation. google.com The this compound moiety of these activators forms critical interactions within a hydrophobic pocket of the SIRT6 enzyme, involving residues like Phe64, Val70, and Phe82. acs.org A key halogen bond between the bromine atom and the backbone of Pro62 further stabilizes the interaction, highlighting the integral role of this specific chemical structure in the activator's function. acs.org

Table 1: SIRT6 Activators Derived from this compound

Compound Target Enzyme Mechanism of Action Therapeutic Potential
MDL-800 Sirtuin 6 (SIRT6) Allosteric Activator Cancer, Inflammatory Diseases, Wound Healing google.comgoogle.comacs.org

| MDL-811 | Sirtuin 6 (SIRT6) | Allosteric Activator | Cancer (Colorectal) rssing.com |

SIRT6 is a NAD⁺-dependent protein deacetylase that targets histone H3 at specific lysine (B10760008) residues (H3K9ac, H3K18ac, and H3K56ac). rssing.comgoogle.com While naturally efficient at removing long-chain fatty acyl groups, its baseline histone deacetylase activity is relatively weak. nih.govnih.gov Small-molecule activators like the MDL compounds bind to an allosteric site on the SIRT6 enzyme, distinct from the substrate binding site. google.comnewdrugapprovals.org This binding event induces a conformational change that enhances the enzyme's catalytic efficiency, accelerating a step that occurs after the histone substrate binds but before the cleavage of NAD⁺. nih.govnih.gov This allosteric activation can increase SIRT6's histone deacetylation activity by up to 48-fold, effectively boosting its function as a regulator of chromatin and gene expression. nih.govnih.gov

SIRT6 is widely regarded as a tumor suppressor, and its levels are often downregulated in various cancers, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and colorectal cancer. rssing.comacs.orgnewdrugapprovals.org The pharmacological activation of SIRT6 by MDL compounds has shown significant anti-cancer effects. In human hepatocellular carcinoma cells, activation of SIRT6 by MDL-800 leads to a decrease in histone acetylation levels, which in turn induces cell-cycle arrest and inhibits cancer cell proliferation. google.comgoogle.com Overexpression or activation of SIRT6 in HCC cells can suppress tumor growth by inhibiting the ERK1/2 signaling pathway and promoting apoptosis. acs.orggoogle.com Studies using xenograft models in mice have demonstrated that systemic administration of MDL-800 can significantly reduce tumor growth, providing in-vivo evidence for its therapeutic potential against liver and lung cancers. google.comacs.orgnewdrugapprovals.org

Inhibitors Targeting Specific Proteins (e.g., Anaplastic Lymphoma Kinase (ALK))

Beyond SIRT6 activation, this compound is a precursor for synthesizing inhibitors of other critical protein kinases. A patent for c-kit kinase inhibitors describes a process where this compound is used to produce 5-amino-2-fluoro-4-methylbenzonitrile, an intermediate for compounds designed to inhibit a range of protein kinases, including Anaplastic Lymphoma Kinase (ALK). google.com ALK is a key driver in certain cancers, such as a subset of non-small cell lung cancers, making its inhibition a validated therapeutic strategy.

Inhibitors of Rho Kinase

There is no direct evidence in the reviewed literature linking this compound to the synthesis of Rho kinase inhibitors.

Other Therapeutic Applications (e.g., Hypertension, Atherosclerosis, Diabetes Complications)

Derivatives of this compound are instrumental in developing treatments for a variety of metabolic and cardiovascular diseases.

Diabetes Complications : The compound is a documented starting material for the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, such as Selonsertib (GS-4997). newdrugapprovals.orgnewdrugapprovals.org ASK1 is involved in cellular stress pathways that contribute to the pathology of metabolic disorders. Inhibitors derived from this aniline (B41778) are developed for treating diabetic complications, particularly diabetic nephropathy (kidney disease).

Hypertension : ASK1 inhibitors derived from this compound are also indicated for the potential treatment of pulmonary hypertension. google.com

Atherosclerosis : The development of kinase inhibitors from this compound has potential applications in treating atherosclerosis. google.com Furthermore, the compound is listed in patents for acylsulfamide compounds that act as NLRP3 inflammasome inhibitors, which are considered a therapeutic avenue for treating arteriosclerosis. google.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
MDL-800
MDL-801
MDL-811
5-amino-2-fluoro-4-methylbenzonitrile

Intermediates in Agrochemical and Pesticide Synthesis

The structural motifs present in this compound are of significant interest in the agrochemical industry. The presence of both a bromine and a fluorine atom on the aromatic ring can enhance the biological activity and metabolic stability of the resulting pesticides. While direct examples of commercial pesticides derived from this specific aniline are not extensively documented in publicly available literature, its derivatives are explored in the synthesis of novel herbicidal and fungicidal compounds. The general strategy involves leveraging the amino group for the introduction of various pharmacophores, while the bromo and fluoro substituents are used to fine-tune the electronic properties and lipophilicity of the final product, which are critical parameters for efficacy and environmental fate.

Precursors for Polymer Materials and Dyes

The aniline scaffold of this compound makes it a suitable precursor for the synthesis of specialized polymers and dyes. The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes, with the halogen substituents potentially influencing the color and lightfastness of the resulting materials. In the realm of polymer science, this compound can be incorporated into polymer backbones to impart specific properties such as thermal stability, flame retardancy (due to the bromine content), and altered solubility characteristics. Research in this area focuses on creating high-performance polymers for specialized applications where such properties are paramount.

Advanced Organic Synthesis and Complex Molecule Development

The true versatility of this compound is most evident in its application as a versatile intermediate in advanced organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations. ossila.com The bromide substituent is particularly useful for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. ossila.com The fluorine atom can influence the reactivity of the aromatic ring and is a common feature in many modern pharmaceuticals due to its ability to block metabolic pathways and enhance binding affinity. ossila.com The amine group itself can undergo a wide range of reactions, including acylation, alkylation, and diazotization, providing a handle for further molecular elaboration. ossila.com A notable application is in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated for their potential as tumor suppressors. ossila.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

DFT calculations can map the electron density distribution and visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For a molecule like 5-bromo-4-fluoro-2-methylaniline, the analysis of these frontier orbitals is crucial for understanding its reactivity.

Electron Density Distribution: The electron-donating amino (-NH₂) and methyl (-CH₃) groups are expected to increase electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group. Conversely, the electronegative fluorine and bromine atoms act as electron-withdrawing groups through the inductive effect, which would decrease electron density in their vicinity. DFT calculations can provide a detailed electrostatic potential map, visually representing these electron-rich and electron-poor regions, which are key to predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In substituted anilines, the HOMO is typically localized on the aromatic ring and the amino group, indicating that these are the primary sites for electrophilic attack. The LUMO's energy and distribution are influenced by the substituents. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. bohrium.com

Table 1: Illustrative Data from a Hypothetical DFT Analysis of this compound

ParameterHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability.
LUMO Energy-0.9 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.9 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DMeasures the molecule's overall polarity.

This table is for illustrative purposes only, as specific DFT data for this compound is not publicly available.

DFT is instrumental in predicting the pathways and energetics of chemical reactions. For this compound, this could include:

Electrophilic Aromatic Substitution: DFT calculations can model the transition states and intermediates for reactions like nitration or halogenation, predicting the most likely positions for substitution based on the calculated activation energies.

Cross-Coupling Reactions: The compound's bromine atom is a potential site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). DFT can be used to study the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, providing insights into catalyst selection and reaction conditions.

Oxidation Potentials: Computational methods, including DFT, have been successfully used to compute the one-electron oxidation potentials for substituted anilines in solution. umn.edu This is relevant for understanding its stability and potential to form radical cations, which can be important in metabolic pathways or polymerization processes.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not published, this technique would be invaluable for understanding its behavior, particularly in a biological context.

The this compound moiety is a key component of synthetic activators of SIRT6, a protein implicated in cancer and aging. acs.orgnih.govresearchgate.net In the crystal structure of SIRT6 in complex with such an activator, the this compound portion engages in extensive hydrophobic interactions with several amino acid residues, and the bromine atom forms a halogen bond with the protein backbone. acs.orgnih.govresearchgate.net

MD simulations could be employed to:

Explore Conformational Flexibility: Analyze the rotational barriers around the C-N bond and the flexibility of the amino group.

Simulate Ligand-Protein Binding: Model the dynamic interactions between the molecule and its biological target (e.g., SIRT6). This can reveal key binding conformations, the stability of the ligand in the binding pocket, and the role of water molecules in mediating the interaction.

Calculate Binding Free Energies: Use methods like MM/PBSA or free energy perturbation to estimate the binding affinity of the molecule and its derivatives to a target protein, which is crucial for drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. No specific QSAR models for derivatives of this compound have been published. However, this methodology is highly applicable to this class of compounds.

A QSAR study would involve:

Dataset Compilation: Synthesizing a series of derivatives of this compound with varied substituents.

Biological Testing: Measuring a specific biological activity for all derivatives (e.g., inhibition of a particular enzyme, cytotoxicity).

Descriptor Calculation: Calculating a large number of molecular descriptors for each derivative. These can be electronic (e.g., partial charges, dipole moment from DFT), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed biological activity.

Table 2: Example of Descriptors Used in QSAR Modeling for Aniline (B41778) Derivatives

Descriptor ClassExample DescriptorsRelevance
Electronic HOMO/LUMO energies, Dipole Moment, Mulliken ChargesGovern electrostatic and orbital interactions.
Steric Molecular Weight, Molar Volume, Surface AreaInfluence how the molecule fits into a binding site.
Hydrophobic LogP, Polar Surface Area (PSA)Determine solubility and membrane permeability.
Topological Connectivity IndicesDescribe the branching and shape of the molecule.

Such a QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds and accelerating the drug discovery process.

Safety, Handling, and Environmental Considerations in Academic Research

Laboratory Safety Protocols and Personal Protective Equipment (PPE)

Handling 5-Bromo-4-fluoro-2-methylaniline requires adherence to standard laboratory safety practices, with specific attention to its hazardous characteristics. The compound is classified as harmful if swallowed, and it causes skin and serious eye irritation. ossila.comsigmaaldrich.com

Engineering Controls: To minimize exposure, this compound should be handled in a well-ventilated area. ossila.com The use of a chemical fume hood is recommended to control the release of dust or vapors. capotchem.cn Eyewash stations and safety showers must be readily accessible in the vicinity of the workstation. thermofisher.com

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial. The following table outlines the recommended equipment based on safety data sheet advisories. ossila.comsigmaaldrich.com

Protection Type Recommended Equipment Standards
Eye/Face Protection Safety glasses with side-shields or goggles.Must be tested and approved under government standards such as EN166 (EU) or OSHA 29 CFR 1910.133. ossila.comfishersci.com
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). ossila.comthermofisher.comGloves must be inspected before use and satisfy specifications of regulations like (EU) 2016/425 and standard EN 374. ossila.com
Body Protection Protective clothing should be chosen based on the concentration and amount of the substance being handled at the specific workplace. ossila.com
Respiratory Protection For operations where dust may be generated, an air-purifying respirator is appropriate.A full-face particle respirator (e.g., type N99/N95 US or type P2 EN 143) can be used as a backup to engineering controls. ossila.comsigmaaldrich.comcapotchem.cn

Hygiene Measures: Researchers should wash hands thoroughly after handling, before breaks, and at the end of the workday. ossila.com Contaminated clothing should be removed and laundered before reuse. cymitquimica.com Eating, drinking, and smoking are strictly prohibited in areas where the chemical is handled. ossila.comcymitquimica.com

First Aid Procedures: In case of accidental exposure, the following measures should be taken:

Inhalation: Move the person to fresh air. If breathing is difficult or if the person feels unwell, seek medical attention. ossila.com

Skin Contact: Rinse the affected skin with plenty of water. ossila.com If skin irritation develops, medical advice should be sought. ossila.com

Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, they should be removed if easy to do so. Continue rinsing and get medical advice if irritation persists. ossila.com

Ingestion: Rinse the mouth with water and call a poison center or doctor if feeling unwell. ossila.com

Safe Storage and Incompatible Materials

Proper storage of this compound is critical to maintaining its stability and preventing hazardous reactions.

Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area. ossila.comthermofisher.comfishersci.com Containers must be kept tightly closed to prevent moisture ingress and contamination. ossila.comcapotchem.cnthermofisher.com It is classified under Storage Class 11 for combustible solids. sigmaaldrich.com Some suppliers recommend storing the product under argon and protected from light.

Incompatible Materials: To avoid dangerous chemical reactions, this compound should be stored away from the following substances:

Strong oxidizing agents capotchem.cnfishersci.com

Acids capotchem.cnthermofisher.com

Acid chlorides capotchem.cn

Acid anhydrides capotchem.cn

The following table summarizes key storage parameters.

Parameter Recommendation Source
Temperature Ambient ossila.com
Atmosphere Dry, well-ventilated ossila.comthermofisher.com
Container Tightly sealed ossila.comthermofisher.com
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides capotchem.cnthermofisher.comfishersci.com

Waste Management and Environmental Release Prevention

Responsible waste management is essential to prevent environmental contamination.

Waste Disposal: Disposal of this compound and its containers must be conducted in accordance with all local, state, and national legislation. ossila.com The recommended method of disposal for the substance is through a licensed professional waste disposal service or an accredited disposal contractor, often via incineration. ossila.comcapotchem.cn Empty containers should be completely drained before recycling. ossila.com

Environmental Release: Researchers must take precautions to avoid the release of this chemical into the environment. ossila.com It should not be allowed to enter drains, surface water, or the sanitary sewer system. capotchem.cn In the event of a spill, the material should be swept up, avoiding dust generation, and collected in suitable, closed containers for disposal. ossila.comcymitquimica.com Using vacuum equipment for cleanup is a practical option. ossila.com

Acute Toxicity Research and Hazard Assessment

Understanding the toxicological profile of this compound is fundamental to its safe handling. The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Classification: The primary hazards are related to acute oral toxicity, skin irritation, and eye irritation. sigmaaldrich.com The GHS classification indicates a warning is the appropriate signal word for this compound. sigmaaldrich.comsigmaaldrich.com

The following table details the GHS hazard classifications for this compound.

Hazard Class Category Hazard Statement Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed ossila.comsigmaaldrich.com
Skin IrritationCategory 2H315: Causes skin irritation ossila.comsigmaaldrich.com
Serious Eye IrritationCategory 2H319: Causes serious eye irritation ossila.comsigmaaldrich.com
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation ossila.com

Toxicity Data: Detailed toxicological studies on this compound are limited. Many safety data sheets report "no data available" for specific endpoints such as acute dermal and inhalation toxicity, skin and respiratory sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity. ossila.comcapotchem.cn The chemical, physical, and toxicological properties have not been thoroughly investigated. capotchem.cn Therefore, the compound must be handled with the caution appropriate for a substance with a partially unknown toxicological profile.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-4-fluoro-2-methylaniline, and how can byproduct formation be minimized?

The synthesis typically involves sequential halogenation and methylation of aniline derivatives. For example, regioselective bromination at the 5-position and fluorination at the 4-position can be achieved using directed ortho-metallation or electrophilic substitution under controlled conditions. A key challenge is avoiding over-halogenation; using protective groups (e.g., acetyl for the amine) and low-temperature reactions (0–5°C) can improve selectivity . Purity (>95%) is achievable via column chromatography or recrystallization, as demonstrated for structurally similar bromo-fluoroanilines .

Q. How should researchers characterize the purity and structural identity of this compound?

Essential techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl group at 2-position, fluorine at 4-position).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (average mass ~229.03 g/mol).
  • Melting Point Analysis : Expected mp ~40–42°C based on analogs like 4-Bromo-2-fluoroaniline .
  • HPLC : To assess purity, with mobile phases optimized for aromatic amines (e.g., acetonitrile/water with 0.1% TFA) .

Q. What solvents and storage conditions are recommended for this compound?

Due to its sensitivity to light and moisture, store at 0–6°C in amber vials under inert gas (N2_2 or Ar). Use aprotic solvents like DCM or THF for reactions, as protic solvents may induce decomposition. Stability studies on related bromo-fluoroanilines suggest a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for API development?

The methyl group at the 2-position and bromine at the 5-position create steric and electronic biases. For example:

  • Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3_3)4_4) in DMF at 80°C .
  • Nucleophilic Aromatic Substitution : Fluorine at the 4-position can be displaced by strong nucleophiles (e.g., amines) under microwave-assisted conditions .
  • Protection/Deprotection : Use Boc or Fmoc groups to temporarily protect the amine during multi-step syntheses .

Q. What crystallographic methods are suitable for resolving structural ambiguities in derivatives?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical for confirming bond angles, torsion angles, and packing structures. For example, SHELX’s robust handling of heavy atoms (Br, F) ensures accurate refinement of disordered substituents . High-resolution data (d-spacing < 0.8 Å) collected at synchrotron facilities are recommended for complex derivatives.

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine and bromine atoms deactivate the ring, directing electrophiles to the para position relative to the methyl group. DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal a LUMO distribution favoring nucleophilic attack at the 4-fluoro position. Experimental validation via Hammett plots shows a ρ value of +2.1 for SNAr reactions, indicating strong electrophilic character .

Q. What analytical strategies address discrepancies in reported physicochemical data (e.g., melting points)?

Contradictions in mp (e.g., 38–42°C for analogs) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate with IR spectroscopy to detect hydrogen-bonding variations .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis Sequential bromination/fluorination with acetyl protection; Pd-mediated cross-coupling
Purification Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water)
Characterization NMR, HRMS, HPLC (>95% purity), X-ray crystallography (SHELX)
Storage Amber vials at 0–6°C under N2_2
Advanced Functionalization Suzuki coupling, SNAr, DFT-guided reactivity optimization

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-fluoro-2-methylaniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-fluoro-2-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.